Sub-Nanomolar CHK1 Potency Versus Leading CHK1 Inhibitors in Head-to-Head Comparative Analysis
CHIR-124 demonstrates superior potency against CHK1 with an IC50 of 0.3 nM (0.0003 μM) [1]. This potency is benchmarked against a panel of CHK1 inhibitors, including AZD7762 (IC50 = 5 nM), LY2603618 (IC50 = 7 nM), and SAR-020106 (IC50 = 13.3 nM) [2]. While PF-477736 exhibits a comparable Ki of 0.49 nM, CHIR-124 maintains a lower IC50 in direct cell-free assays . This sub-nanomolar potency ensures robust target engagement at low compound concentrations, minimizing potential off-target effects and enabling precise experimental modulation of the CHK1 signaling axis.
| Evidence Dimension | CHK1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.3 nM (0.0003 μM) |
| Comparator Or Baseline | AZD7762: IC50 = 5 nM; LY2603618: IC50 = 7 nM; SAR-020106: IC50 = 13.3 nM; PF-477736: Ki = 0.49 nM |
| Quantified Difference | CHIR-124 is 16.7-fold more potent than AZD7762, 23.3-fold more potent than LY2603618, and 44.3-fold more potent than SAR-020106 based on IC50 values. |
| Conditions | Cell-free CHK1 kinase assay using recombinant CHK1 kinase domain expressed in Sf9 insect cells and a biotinylated cdc25C peptide substrate. |
Why This Matters
Higher potency allows for lower dosing in cellular and in vivo models, reducing the risk of off-target kinase inhibition and improving experimental resolution in mechanistic studies.
- [1] Tse, A. N., Rendahl, K. G., Sheikh, T., Cheema, H., Aardalen, K., Embry, M., Ma, S., Moler, E. J., Ni, Z. J., Lopes de Menezes, D. E., Hibner, B., Gesner, T. G., & Schwartz, G. K. (2007). CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo. Clinical Cancer Research, 13(2 Pt 1), 591–602. View Source
- [2] PMC6072143. Table 3: CHK1 inhibitors and their main properties. View Source
